molecular formula C24H25N3O2 B11486642 1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11486642
M. Wt: 387.5 g/mol
InChI Key: UFFVTUBESARHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This can be achieved through a benzylation reaction using benzyl halides in the presence of a base.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.

    Methylation and phenylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with research focusing on its effects on various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    1-Benzyl-5-(hydroxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    1-Benzyl-5-(methoxymethyl)-7-methyl-2-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H25N3O2/c1-16-9-11-19(12-10-16)22-26-24(28)21-20(15-29-3)13-17(2)25-23(21)27(22)14-18-7-5-4-6-8-18/h4-13,22H,14-15H2,1-3H3,(H,26,28)

InChI Key

UFFVTUBESARHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC(=O)C3=C(C=C(N=C3N2CC4=CC=CC=C4)C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.